

Amino-PEG6-Thalidomide molecular weight and formula

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Compound of Interest

Compound Name: Amino-PEG6-Thalidomide

Cat. No.: B8104215

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In-Depth Technical Guide: Amino-PEG6-Thalidomide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Amino-PEG6-Thalidomide**, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its molecular characteristics and provides a foundational understanding for its application in targeted protein degradation.

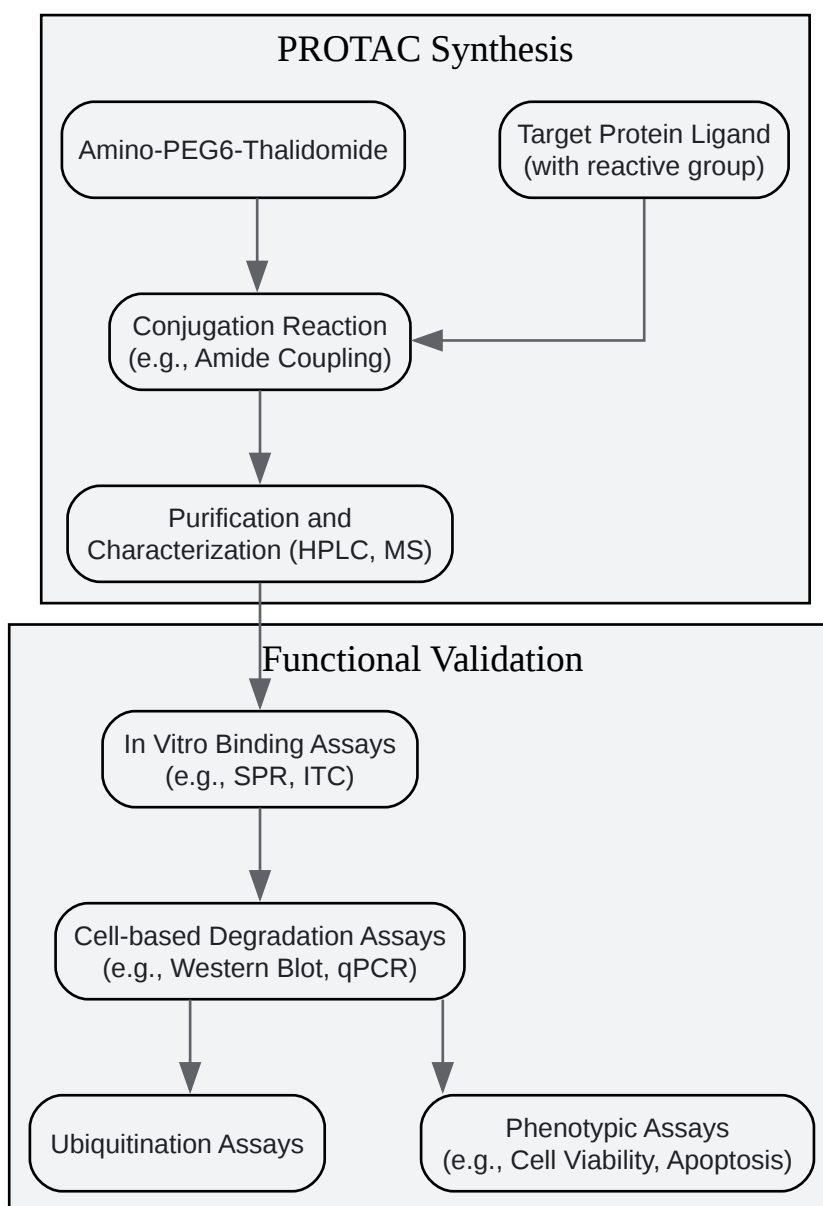
Core Molecular Data

Amino-PEG6-Thalidomide is a bifunctional molecule that incorporates the E3 ligase-binding moiety of thalidomide linked to a terminal amine via a six-unit polyethylene glycol (PEG) chain. This structure is integral to its function as a PROTAC linker, enabling the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a target protein, thereby inducing its degradation.

Property	Value
Molecular Formula	C27H39N3O9
Molecular Weight	565.61 g/mol

Conceptual Experimental Workflow: PROTAC Synthesis and Validation

The following diagram outlines a typical experimental workflow for the synthesis and functional validation of a PROTAC utilizing **Amino-PEG6-Thalidomide**. This process begins with the conjugation of the linker to a target-specific ligand, followed by a series of in vitro and in cellulo assays to confirm the efficacy and mechanism of action of the resulting PROTAC.

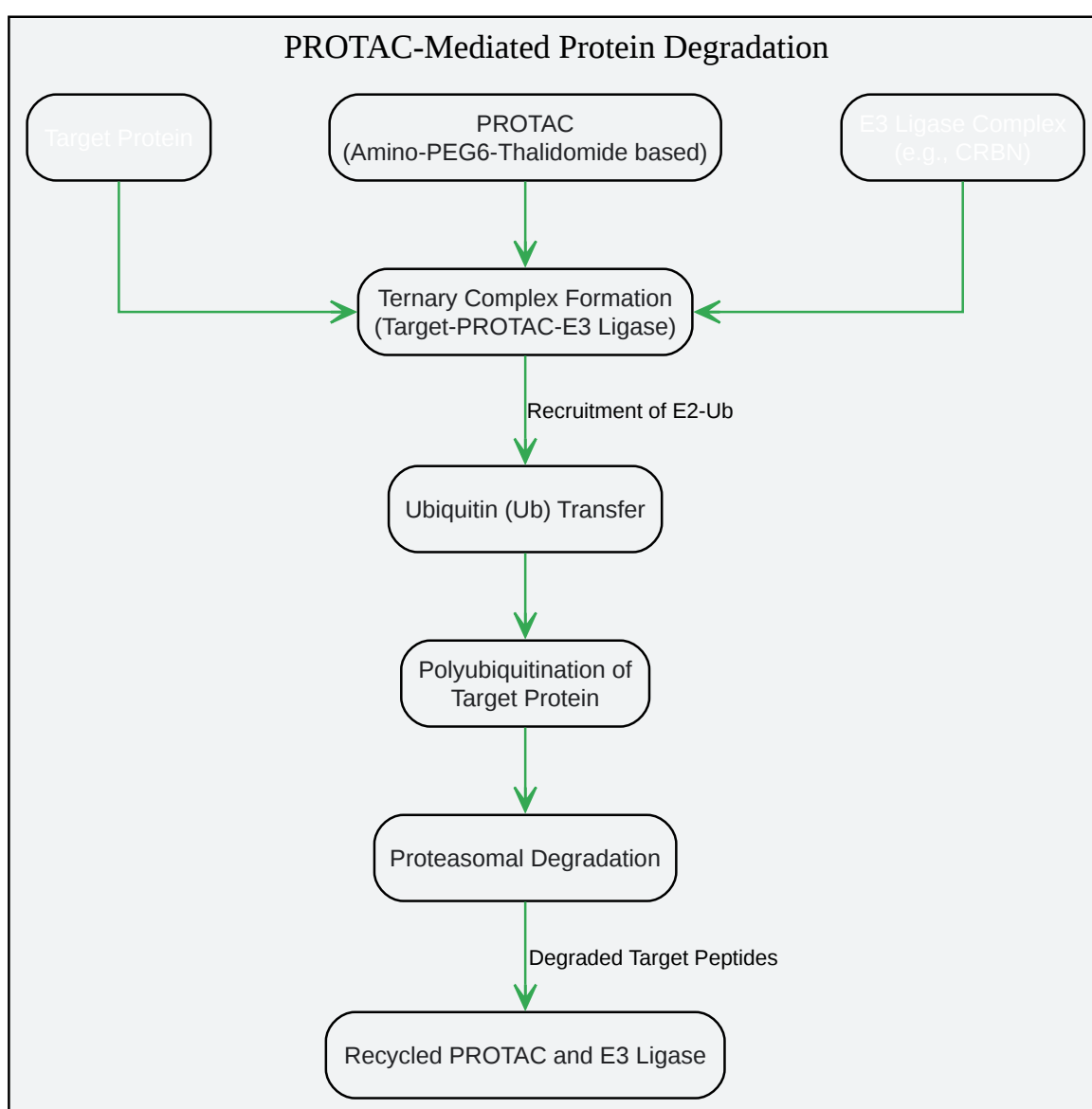


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Caption: Conceptual workflow for PROTAC synthesis and validation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The diagram below illustrates the key steps in this process, from the formation of the ternary complex to the eventual degradation of the target protein.



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